3-(Butylsulfonamido)phenylboronic acid
Overview
Description
3-(Butylsulfonamido)phenylboronic acid is a chemical compound with the molecular formula C10H16BNO4S and a molecular weight of 257.12 . It is commonly used in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 . This indicates that the compound has a butylsulfonyl group attached to an amino group, which is in turn attached to a phenylboronic acid group .Scientific Research Applications
Palladium-Catalyzed Three-Component Coupling
A study by Ye and Wu (2012) highlights a palladium-catalyzed three-component coupling of arylboronic acids, sulfur dioxide, and hydrazines, demonstrating a novel route to aryl N-aminosulfonamides. This method showcases the versatility of arylboronic acids in facilitating complex reactions under mild conditions, potentially including derivatives like 3-(Butylsulfonamido)phenylboronic acid for synthesizing sulfonamide compounds (Shengqing Ye & Jie Wu, 2012).
Metal Complex Synthesis and Biological Activities
Danish et al. (2021) synthesized and characterized 3-Methyl-2-(phenylsulfonamido)butanoic Acid metal complexes, exploring their antimicrobial and enzyme inhibition activities. This research illustrates the chemical versatility and potential biological applications of sulfonamide ligands, suggesting similar possibilities for this compound derivatives (M. Danish et al., 2021).
Rhodium-Catalyzed Asymmetric Arylation
Lim and Hayashi (2015) described a rhodium-catalyzed asymmetric arylation of allyl sulfones, turning into alkenyl sulfones with high enantioselectivity. This method underscores the adaptability of arylboronic acids in stereoselective synthesis, hinting at advanced applications for structurally related compounds (Kelvin Meng-Hui Lim & Tamio Hayashi, 2015).
Sulfonamide Antibiotic Detection
Adrián et al. (2009) developed a highly sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of sulfonamide antibiotics, leveraging antibodies against specific sulfonamide moieties. This research points to the potential role of this compound in creating sensitive and selective assays for biomedical applications (J. Adrián et al., 2009).
Drug Delivery Systems
Sato et al. (2011) reviewed the development of pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery, emphasizing the importance of functional groups like phenylboronic acid for creating responsive materials. This suggests the utility of this compound in designing targeted drug delivery mechanisms (Katsuhiko Sato et al., 2011).
Safety and Hazards
3-(Butylsulfonamido)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been published . This paper discusses the screening of a library of approximately 1400 boronic acids as potential AmpC β-lactamase inhibitors . Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .
Properties
IUPAC Name |
[3-(butylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLUCZZOOILMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674468 | |
Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-65-3 | |
Record name | {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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